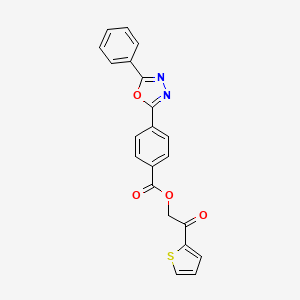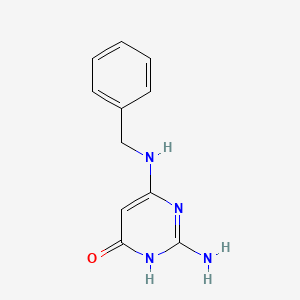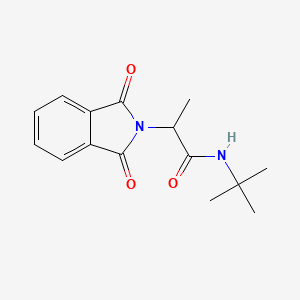
2-Oxo-2-(thiophen-2-yl)ethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-(2-THIENYL)ETHYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE is a complex organic compound that features a combination of thienyl, oxadiazole, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(2-THIENYL)ETHYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thienyl group can be introduced via thiophene derivatives, and the benzoate moiety is often attached through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(2-THIENYL)ETHYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-OXO-2-(2-THIENYL)ETHYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-OXO-2-(2-THIENYL)ETHYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thienyl and benzoate groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-2-(2-THIENYL)ETHYL 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOATE
- 2-OXO-2-(2-THIENYL)ETHYL 4-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)BENZOATE
- 2-OXO-2-(2-THIENYL)ETHYL 4-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BENZOATE
Uniqueness
2-OXO-2-(2-THIENYL)ETHYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, is notable for its stability and ability to engage in diverse chemical interactions.
Properties
Molecular Formula |
C21H14N2O4S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C21H14N2O4S/c24-17(18-7-4-12-28-18)13-26-21(25)16-10-8-15(9-11-16)20-23-22-19(27-20)14-5-2-1-3-6-14/h1-12H,13H2 |
InChI Key |
LRFSKBFZAIGXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10870994.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871005.png)
![methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871007.png)
![5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide](/img/structure/B10871008.png)

![N-(2,4-dichlorophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10871039.png)
![2,4-di-tert-butyl-6-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10871046.png)
![12,12-dimethyl-7-(4-methylphenyl)-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B10871049.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10871050.png)
![2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamid e](/img/structure/B10871052.png)

![ethyl 5-ethyl-5-methyl-2-{[(2-methylprop-2-en-1-yl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10871062.png)
![N-(2-aminoethyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10871064.png)

